molecular formula C9H4FN B14195397 4-(Fluoroethynyl)benzonitrile CAS No. 919791-42-7

4-(Fluoroethynyl)benzonitrile

Cat. No.: B14195397
CAS No.: 919791-42-7
M. Wt: 145.13 g/mol
InChI Key: ZSBSVXBDLAGBOP-UHFFFAOYSA-N
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Description

2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine: is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is notable for its unique structure, which includes a chloro(dinitro)methyl group, a methoxy group, and a piperidin-1-yl group attached to the triazine ring.

4-(Fluoroethynyl)benzonitrile: is an aromatic compound that features a fluorine atom and an ethynyl group attached to a benzonitrile core. Benzonitriles are aromatic compounds that contain a cyano group attached to a benzene ring. The presence of the fluoroethynyl group makes this compound particularly interesting for various chemical applications.

Preparation Methods

2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine

The synthesis of 2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine typically involves multiple steps, starting with the preparation of the triazine ring. The chloro(dinitro)methyl group is introduced through a nitration reaction, while the methoxy and piperidin-1-yl groups are added via substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and purity.

4-(Fluoroethynyl)benzonitrile

The synthesis of this compound can be achieved through a metal-mediated coupling reaction. One common method involves the coupling of 4-fluorobenzonitrile with an ethynylating agent under the influence of a palladium catalyst. This reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently .

Chemical Reactions Analysis

2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form more complex nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

4-(Fluoroethynyl)benzonitrile

This compound is known to undergo:

Scientific Research Applications

2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine

This compound has applications in:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

4-(Fluoroethynyl)benzonitrile

This compound is used in:

Mechanism of Action

2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine

The mechanism of action of this compound involves its interaction with various molecular targets, such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules.

4-(Fluoroethynyl)benzonitrile

The mechanism of action of this compound is primarily based on its ability to participate in nucleophilic substitution and addition reactions. The fluoro and ethynyl groups can interact with biological targets, potentially leading to the formation of bioactive compounds .

Comparison with Similar Compounds

2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine

Similar compounds include other triazines with different substituents, such as:

  • 2,4-Dichloro-6-methoxy-1,3,5-triazine
  • 2,4,6-Trichloro-1,3,5-triazine
  • 2,4-Dinitro-6-methoxy-1,3,5-triazine

4-(Fluoroethynyl)benzonitrile

Similar compounds include other benzonitriles with different substituents, such as:

These comparisons highlight the unique structural features and reactivity of the compounds .

Properties

CAS No.

919791-42-7

Molecular Formula

C9H4FN

Molecular Weight

145.13 g/mol

IUPAC Name

4-(2-fluoroethynyl)benzonitrile

InChI

InChI=1S/C9H4FN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H

InChI Key

ZSBSVXBDLAGBOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CF)C#N

Origin of Product

United States

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